

Technical Guide: 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one

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Compound of Interest

Compound Name: 2-bromo-1-(3,4-difluorophenyl)ethanone

Cat. No.: B1270823

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Introduction and Nomenclature

2-Bromo-1-(3,4-difluorophenyl)ethan-1-one, commonly known by its trivial name 3,4-difluorophenacyl bromide, is a halogenated ketone of significant interest in medicinal chemistry and materials science.^{[1][2]} Its structure features a difluorinated phenyl ring attached to a bromoacetyl group. This arrangement provides two key points of reactivity: the electrophilic carbonyl carbon and the adjacent carbon atom bearing a bromine atom, which is an excellent leaving group.

This dual reactivity makes it a powerful precursor for constructing a wide array of nitrogen-, oxygen-, and sulfur-containing heterocyclic systems, which are foundational scaffolds in many active pharmaceutical ingredients (APIs).^[3] The incorporation of the 3,4-difluoro motif is a strategic element in modern drug design, often used to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.

The formal IUPAC name for this compound is 2-bromo-1-(3,4-difluorophenyl)ethan-1-one.^[1]

Physicochemical Properties

The fundamental properties of 2-bromo-1-(3,4-difluorophenyl)ethan-1-one are summarized below. While some commercial suppliers describe the compound as a liquid at room temperature, specific physical constants such as melting and boiling points are not consistently

reported in the literature.[1] The isomeric compound, 2-bromo-1-(3,5-difluorophenyl)ethanone, is noted to be a solid.[4]

Property	Value	Citation(s)
IUPAC Name	2-bromo-1-(3,4-difluorophenyl)ethan-1-one	[1]
Synonyms	3,4-Difluorophenacyl bromide, 2-Bromo-3',4'-difluoroacetophenone	[1]
CAS Number	40706-98-7	[1][5]
Molecular Formula	C ₈ H ₅ BrF ₂ O	[1][4]
Molecular Weight	235.03 g/mol	[4]
Physical Form	Reported as a liquid or low-melting solid at room temperature.	[1]
Purity (Typical)	≥98%	[1]
InChI Key	BYIVWTZVICGYFS-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocol

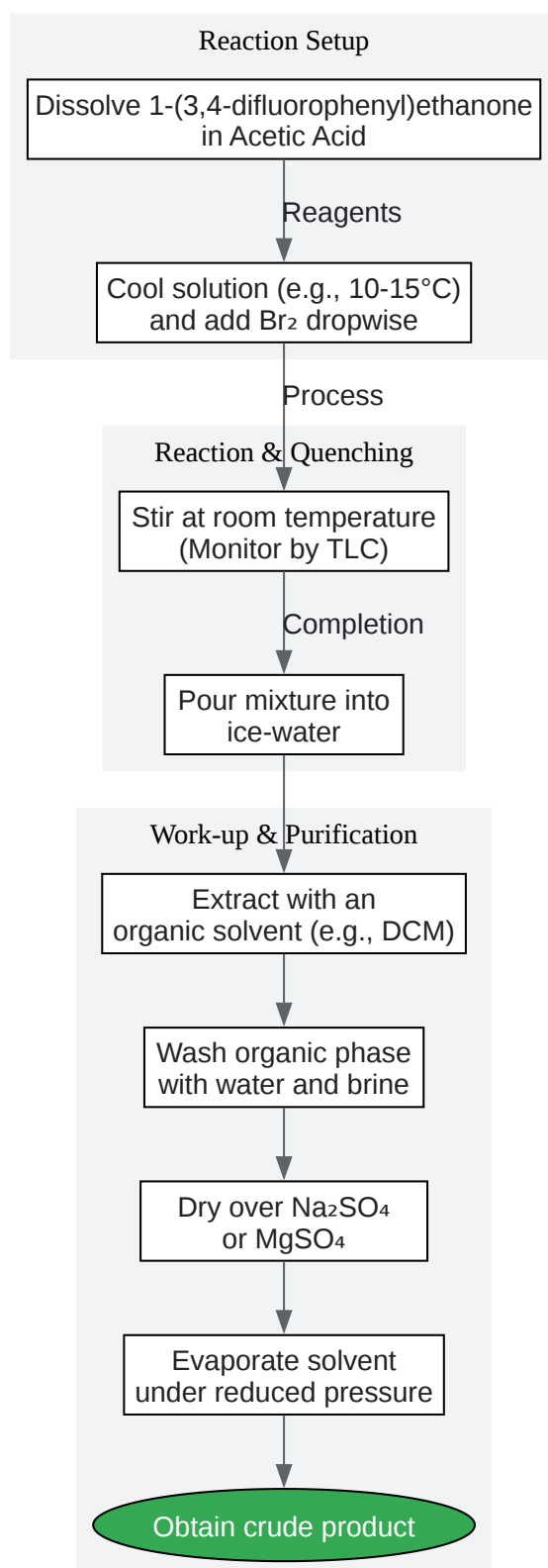
The primary route for synthesizing 2-bromo-1-(3,4-difluorophenyl)ethan-1-one is the direct alpha-bromination of its precursor, 1-(3,4-difluorophenyl)ethanone (3',4'-difluoroacetophenone). The most common and reliable method is an acid-catalyzed reaction using elemental bromine.

Reaction Mechanism and Workflow

The acid-catalyzed α -bromination of a ketone proceeds via a three-step mechanism. The rate-determining step is the formation of an enol intermediate, which is independent of the bromine concentration.[4]

- Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., acetic acid), increasing the acidity of the α -hydrogens.
- Enolization (Rate-Determining): A base (e.g., the solvent or conjugate base of the acid) removes an α -hydrogen to form the enol intermediate.
- Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of diatomic bromine (Br_2), forming a new C-Br bond and regenerating the protonated carbonyl. Deprotonation yields the final α -bromo ketone product.

The overall experimental workflow for this synthesis is depicted below.



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Caption: General experimental workflow for the synthesis of 2-bromo-1-(3,4-difluorophenyl)ethan-1-one.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the α -bromination of substituted acetophenones.

Materials:

- 1-(3,4-Difluorophenyl)ethanone (1.0 eq)
- Glacial Acetic Acid (approx. 5 mL per gram of starting material)
- Bromine (Br₂) (1.0-1.1 eq)
- Dichloromethane (DCM) or Ethyl Acetate
- Saturated Sodium Bicarbonate Solution
- Brine (Saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
- Ice

Procedure:

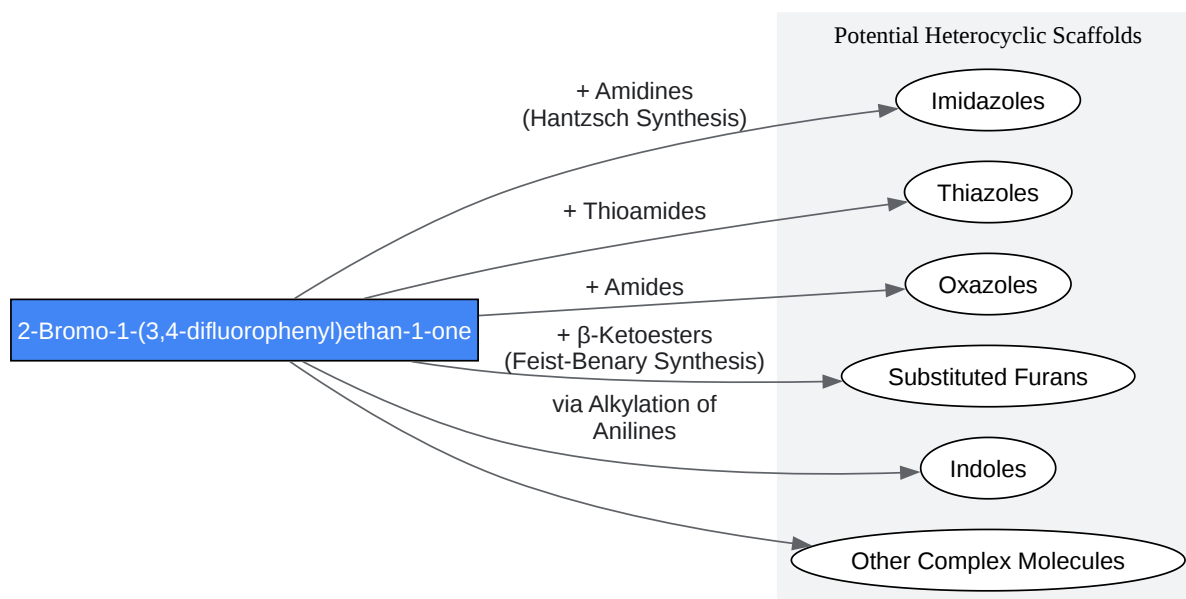
- **Preparation:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-difluorophenyl)ethanone (e.g., 10.0 g, 64.0 mmol) in glacial acetic acid (50 mL).
- **Bromine Addition:** Cool the flask in an ice bath to 10-15°C. Slowly add bromine (e.g., 3.4 mL, 66.0 mmol) dropwise via the dropping funnel over 30-45 minutes. Maintain the temperature below 20°C during the addition.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Quenching:** Carefully pour the reaction mixture into a beaker containing ice-water (approx. 200 mL). This will precipitate the crude product and quench any unreacted bromine.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
- **Washing:** Combine the organic layers. Wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL, to neutralize acetic acid), and finally with brine (100 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-bromo-1-(3,4-difluorophenyl)ethan-1-one.
- **Purification (Optional):** If necessary, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Applications in Research and Drug Development

2-Bromo-1-(3,4-difluorophenyl)ethan-1-one is not typically used for its own biological activity but rather as a highly versatile electrophilic building block. Its primary application lies in the synthesis of more complex molecules, particularly heterocyclic compounds that form the core of many drug candidates.

The utility of α -haloketones like this compound stems from their ability to react with a wide range of nucleophiles, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This versatility allows for the construction of diverse molecular scaffolds from a single, readily accessible intermediate.



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Caption: Role as an intermediate in the synthesis of diverse heterocyclic systems.

Examples of its utility include:

- Hantzsch Thiazole Synthesis: Reaction with thioamides to produce substituted thiazole rings, a common motif in pharmaceuticals.
- Imidazole Synthesis: Condensation with amidines to form substituted imidazoles.
- Alkylation Reactions: Used to alkylate amines, phenols, and thiols, serving as a key step in linking different molecular fragments.

Due to this versatility, 2-bromo-1-(3,4-difluorophenyl)ethan-1-one is a valuable compound for creating libraries of novel molecules for high-throughput screening in drug discovery

campaigns.

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